Glyodin - 556-22-9

Glyodin

Catalog Number: EVT-298966
CAS Number: 556-22-9
Molecular Formula: C22H44N2O2
Molecular Weight: 368.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glyodin, chemically known as 2-Heptadecyl-2-imidazoline acetate, is a heterocyclic organic compound primarily utilized for its fungicidal properties. [, ] It belongs to the class of imidazoline fungicides and is typically employed as a protective treatment against various fungal diseases in agricultural settings. [, , ] Its primary use is in controlling fungal infections in fruits, particularly apples. [, , , , , , , , ] Glyodin is not used for medicinal purposes in humans or animals and does not have a designated drug classification. [This information is absent from the provided papers and falls outside the scope of this analysis.]

2-Heptadecyl-2-imidazoline

  • Relevance: This compound is a direct structural analog of Glyodin. It is mentioned in the context of comparing its efficacy to Glyodin against apple scab (Venturia inaequalis). []

Captan (N-trichloromethylthiocyclohex-4-ene-1,2-dicarboximide)

  • Relevance: Captan is frequently compared to Glyodin in the provided research papers in terms of its effectiveness as a fungicide, particularly for apple scab control, and its impact on insect and mite populations. In several studies, Glyodin demonstrated superior control of certain mite species compared to Captan. [, , , , , , , , ]

Dodine (Dodecylguanidine acetate)

  • Relevance: Dodine is another fungicide frequently compared to Glyodin in terms of efficacy against apple scab and its influence on arthropod populations. [, , , , , ]

Sulfur

  • Relevance: The research papers highlight a shift from sulfur-based fungicides to organic fungicides like Glyodin. This transition is often linked to changes in mite populations and the need for alternative pest control strategies. [, , , ]
  • Relevance: Some studies investigate the use of lead arsenate in combination with fungicides, including Glyodin, for insect control in apple orchards. [, ]

Bordeaux Mixture

  • Relevance: Similar to lead arsenate, Bordeaux mixture represents a traditional orchard treatment that was sometimes used alongside Glyodin, and the research examines the combined effects of these treatments. [, , ]

Ferbam (Ferric dimethyldithiocarbamate)

  • Relevance: Ferbam, like other fungicides in the list, serves as a point of comparison to Glyodin regarding its impact on apple tree performance, fruit quality, and the prevalence of specific pests and diseases. [, , , ]

Zineb (Zinc ethylene bis(dithiocarbamate))

  • Relevance: The research investigates the effects of various fungicides, including zineb, on apple tree growth and yield, contrasting them with the performance observed under Glyodin application. [, ]

Dichlone (2,3-Dichloro-1,4-naphthoquinone)

  • Relevance: Similar to other fungicides listed, Dichlone is included in comparative studies assessing its effects on fruit quality, disease control, and arthropod populations, alongside observations made with Glyodin. [, , , , ]

Thiram (Tetramethylthiuram disulfide)

  • Relevance: The research includes Thiram in its evaluation of fungicide efficacy against apple scab, comparing its performance and potential advantages or disadvantages to those of Glyodin. [, ]
Synthesis Analysis

Methods and Technical Details

The synthesis of glyodin involves several extraction methods to isolate gliadins from wheat flour. Common techniques include:

  1. Alcohol Extraction: Gliadins are typically extracted using aqueous alcohol solutions, such as 70% ethanol. This method effectively solubilizes gliadins while leaving glutenin proteins insoluble.
  2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is employed for further purification and analysis of gliadin fractions. Samples are dissolved in solvents containing trifluoroacetic acid and analyzed using HPLC systems equipped with C18 columns .

For example, one study described the extraction process where 100 mg of flour was mixed with 1 mL of 70% ethanol, shaken for two hours at room temperature, followed by centrifugation to collect the gliadin-rich supernatant .

Molecular Structure Analysis

Structure and Data

The molecular structure of glyodin proteins is characterized by their high proline and glutamine content, which contributes to their unique properties. Gliadins are typically globular proteins with molecular weights ranging from approximately 30 kDa to 90 kDa, depending on the specific type of gliadin.

The structure can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. For instance, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has been used to determine the molecular weight distribution of gliadins extracted from different wheat varieties .

Chemical Reactions Analysis

Reactions and Technical Details

Gliadins undergo various chemical reactions that influence their functionality in food systems. One significant reaction is disulfide bond formation, which occurs during dough mixing and baking. This reaction leads to the polymerization of gliadins, enhancing the texture and structure of baked goods.

Sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) is often employed to analyze these reactions by visualizing the protein bands corresponding to different gliadin fractions before and after treatment .

Mechanism of Action

Process and Data

The mechanism by which glyodin contributes to dough properties involves several steps:

  1. Hydration: When flour is mixed with water, gliadins absorb water and swell.
  2. Viscoelasticity Development: The hydrated gliadins interact with each other through hydrogen bonds and disulfide linkages, forming a viscoelastic network.
  3. Gas Retention: During fermentation or baking, carbon dioxide produced by yeast gets trapped within this network, contributing to the leavening process.

This process is critical for achieving the desired texture in bread and other baked products.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glyodins possess distinct physical properties:

  • Solubility: They are soluble in alcohol-water mixtures but insoluble in water alone.
  • Viscosity: The viscosity of gliadin solutions increases upon hydration due to protein aggregation.
  • Thermal Stability: Gliadins exhibit thermal stability up to certain temperatures but can denature under extreme heat conditions.

Chemical analyses reveal that gliadins have a high content of sulfur-containing amino acids, which play a crucial role in forming disulfide bonds during baking .

Applications

Scientific Uses

Glyodins have several applications in both food science and biotechnology:

  1. Food Industry: They are integral in bread-making due to their ability to form gluten networks that provide structure.
  2. Nutritional Studies: Research into gliadin's role in celiac disease has led to studies on gluten-free alternatives.
  3. Biotechnology: Gliadin proteins are studied for their potential use in bioplastics due to their polymerization properties.
Structural Characterization and Biochemical Properties of Gliadin

Primary Sequence Analysis and Isoform Classification

Gliadins constitute 40–50% of wheat storage proteins and are classified into four subtypes based on electrophoretic mobility: α-, β-, γ-, and ω-gliadins [1] [3]. These isoforms are encoded by complex multigene families located on chromosomes 1 and 6 of the wheat genome, with α/β- and γ-gliadins controlled by the Gli-2 loci and ω-gliadins by Gli-1 loci [3] [7]. Molecular weights range from 25–35 kDa (α/β), 30–40 kDa (γ), and 55–75 kDa (ω) [3].

α-, β-, γ-, and ω-Gliadin Subtypes

  • α/β-gliadins: Characterized by six conserved cysteine residues forming three intramolecular disulfide bonds. The N-terminal domain contains polyglutamine stretches and repetitive motifs (P(F/Y)PQ~3–5~), while the C-terminal domain adopts α-helical structures [3] [6].
  • γ-gliadins: Contain eight cysteines forming four intramolecular disulfide bonds. Repetitive domains feature PFPQQ~0–1~(PQQ)~1–2~ motifs [3].
  • ω-gliadins: Lack cysteine residues and disulfide bonds. Comprise >90% repetitive sequences rich in proline and glutamine (e.g., PFPQ~1–2~PQ~1–2~) [3] [7].

Repetitive Domains and Proline/Glutamine-Rich Motifs

The central repetitive domains of gliadins contain high frequencies of proline (15–30%) and glutamine (35–45%) [3]. These domains adopt β-reverse turns and polyproline II (PPII) helices, which confer structural flexibility and hydration capacity. The non-repetitive C-terminal domains of α/β- and γ-gliadins are stabilized by disulfide bonds and exhibit compact globular folds [3] [6].

Table 1: Classification and Primary Structural Features of Gliadin Subtypes

SubtypeMolecular Weight (kDa)Cysteine ResiduesRepetitive MotifsStructural Domains
α/β25–356 (3 disulfide bonds)P(F/Y)PQ~3–5~N-terminal repeats; C-terminal globular
γ30–408 (4 disulfide bonds)PFPQQ~0–1~(PQQ)~1–2~N-terminal repeats; C-terminal globular
ω55–750PFPQ~1–2~PQ~1–2~Almost entirely repetitive

Secondary and Tertiary Structural Dynamics

Polyproline II (PPII) Conformation

The repetitive domains of gliadins predominantly adopt PPII helices, characterized by left-handed three-fold symmetry and absence of intramolecular hydrogen bonds [1] [8]. This conformation is stabilized by proline’s cyclic structure and steric constraints. PPII helices confer hydration-dependent flexibility, enabling reversible expansion/compaction in aqueous environments [3]. In γ- and ω-gliadins, PPII helices promote extended rod-like tertiary structures, while α/β-gliadins exhibit compact globular folds due to disulfide constraints [1].

Intramolecular Disulfide Bonding Patterns

Disulfide bonding specificity is governed by hydrophobic clustering and chronological synthesis:

  • α/β-gliadins: Cysteines form three specific intramolecular bonds (e.g., Cys128–Cys158, Cys159–Cys249 in α-gliadin) [6].
  • γ-gliadins: Four intramolecular bonds link conserved cysteine pairs (e.g., Cys127–Cys162) [6].Monte Carlo simulations reveal that cysteine residues involved in intramolecular bonds neighbor hydrophobic peptide sections, shielding them from cytosolic redox conditions [6]. This spatial segregation prevents erroneous intermolecular crosslinking.

Table 2: Secondary and Tertiary Structural Properties of Gliadin Subtypes

Structural Featureα/β-Gliadinγ-Gliadinω-Gliadin
Dominant 2° structurePPII helices (N-terminal); α-helices (C-terminal)PPII helices (N-terminal); α-helices (C-terminal)PPII helices (entire protein)
Disulfide bonds3 intramolecular4 intramolecularNone
Tertiary shapeCompact globularExtended rod-likeExtended rod-like

Self-Assembly and Aggregation Mechanisms

Liquid-Liquid Phase Separation

α/β- and γ-gliadins undergo liquid-liquid phase separation (LLPS) under physiological conditions, forming dense liquid droplets [2]. This process is driven by multivalent interactions between glutamine-rich repetitive domains and is modulated by protein concentration (≥50 mg/mL) and temperature (optimal at 25–37°C) [2]. LLPS enables hierarchical nanostructure formation with internal density fluctuations, facilitating gluten matrix assembly in dough [3].

Amyloid-like Fibril Formation

Proteolytically resistant gliadin peptides self-assemble into amyloid fibrils featuring cross-β sheet cores:

  • Triggers: Hydrolysis by pepsin/trypsin exposes amyloidogenic regions (e.g., 33-mer: LQLQPF(PQPQLPY)~3~PQPQPF). These peptides undergo structural transition from PPII to β-sheets at ≥197 µM concentrations [2] [5].
  • Morphology: Fibrils exhibit 8–12 nm diameters and micrometer lengths, with Thioflavin T-positive staining confirming cross-β architecture [5] [9].
  • Driving forces: Hydrogen bonding, hydrophobic interactions, and electrostatic forces stabilize fibrils. Bond-disruption experiments show 40% reduction in fibril yield when hydrophobic interactions are inhibited [5] [9].Gliadin-derived fibrils differ from glutenin fibrils in morphology: gliadin forms worm-like aggregates, while glutenin generates longer, straighter fibrils [9].

Table 3: Self-Assembly Pathways of Gliadin Proteins and Peptides

Assembly ProcessStructural TriggersKey InteractionsBiological/Functional Relevance
Liquid-liquid phase separationGlutamine-rich repetitive domainsMultivalent polar interactionsGluten matrix formation in dough
Amyloid fibril formationProteolytic exposure of β-sheet-prone peptides (e.g., 33-mer)Hydrogen bonding; hydrophobic forcesPathogenic peptide aggregation; food texture modification

Concluding Remarks

Gliadins exemplify how intrinsically disordered proteins achieve functional diversity through structural plasticity. Their subtype-specific sequences dictate folding pathways: disulfide bonding enables globular folding in α/β-gliadins, while PPII helices in ω-gliadins confer extended conformations. Self-assembly mechanisms (LLPS and fibrillation) leverage repetitive domains as modular interaction platforms, with implications for both food technology (dough rheology) and human health (celiac disease pathogenesis). Future research should leverage computational models (e.g., molecular dynamics) to predict aggregation thresholds of pathogenic peptides.

Properties

CAS Number

556-22-9

Product Name

Glyodin

IUPAC Name

acetic acid;2-heptadecyl-4,5-dihydro-1H-imidazole

Molecular Formula

C22H44N2O2

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C20H40N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-2(3)4/h2-19H2,1H3,(H,21,22);1H3,(H,3,4)

InChI Key

DYMNZCGFRHLNMT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1.CC(=O)O

Synonyms

2-Heptadecyl-2-imidazoline acetate

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1.CC(=O)O

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